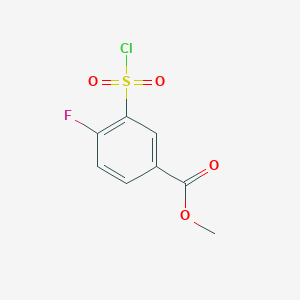

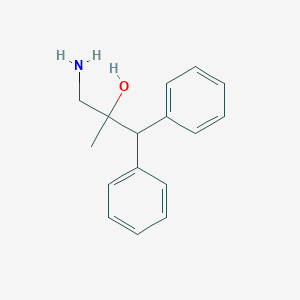

![molecular formula C11H22N2OS B1517892 N-[2-(morpholin-4-yl)ethyl]thian-4-amine CAS No. 1153349-05-3](/img/structure/B1517892.png)

N-[2-(morpholin-4-yl)ethyl]thian-4-amine

説明

Molecular Structure Analysis

The molecular weight of N-[2-(morpholin-4-yl)ethyl]thian-4-amine is 230.37 . The IUPAC name is N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-thiopyran-4-amine . The InChI code is 1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Characterization

- Heterocyclic System Synthesis : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacted with cyanothioacetamide, leading to derivatives of previously unknown heterocyclic systems, demonstrating the utility of morpholine derivatives in synthesizing complex organic structures (Dotsenko et al., 2008).

- Copper-Promoted Oxyamination : A method for the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes highlights the role of morpholine derivatives in facilitating novel synthetic pathways (Sequeira & Chemler, 2012).

- Morpholine-Based Protecting Groups : Sulfinamides were used as amine protecting groups in the conversion of amino alcohols into morpholines, showcasing the versatility of morpholine derivatives in synthetic chemistry (Fritz et al., 2011).

Analytical Applications

- Chromatographic Analysis : Morpholine and its breakdown products were analyzed in water samples using derivatization and high-performance liquid chromatography, indicating its importance in environmental and analytical applications (Lamarre et al., 1989).

Medicinal Chemistry Applications

- Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from reactions involving morpholine were screened for antimicrobial activities, demonstrating the potential of morpholine derivatives in drug discovery (Bektaş et al., 2007).

- Antitumor Agents : The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, including morpholine derivatives, showed significant antineoplastic activity, highlighting the therapeutic potential of morpholine-containing compounds (Agrawal et al., 1976).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)thian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2OS/c1-9-15-10-2-11(1)12-3-4-13-5-7-14-8-6-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJSBBGXUSLZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)